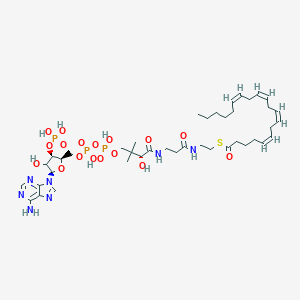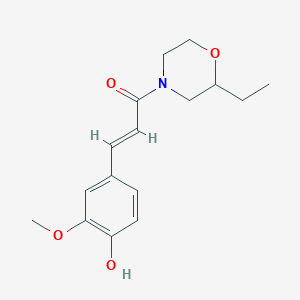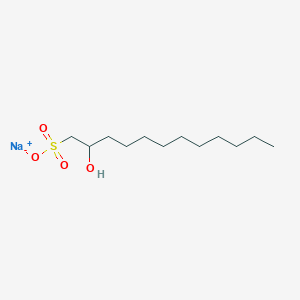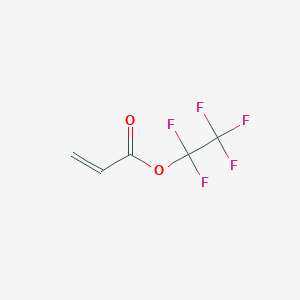
2-Propylpyrazine
概要
説明
2-Propylpyrazine is a member of the pyrazine family, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two adjacent nitrogen atoms. Pyrazines are known for their various applications in the pharmaceutical industry and as flavoring agents due to their distinctive aromatic properties. Although the provided papers do not directly discuss 2-propylpyrazine, they do provide insights into the chemistry of related pyrazine compounds, which can be extrapolated to understand the properties and potential applications of 2-propylpyrazine.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the oxidative coupling reaction of diamino compounds with other reactants has been used to synthesize fluorescent dyes based on pyrazine structures . Similarly, the catalytic reaction of ethylene diamine with propylene glycol over promoted copper catalysts has been employed to synthesize 2-methylpyrazine, indicating that similar methods could potentially be adapted for the synthesis of 2-propylpyrazine .
Molecular Structure Analysis
The molecular structure of pyrazines is characterized by a symmetrical arrangement and strong intramolecular charge-transfer chromophoric systems, as seen in the case of 2,5-diamino-3,6-dicyanopyrazine . The electron density distribution and topological properties of pyrazine derivatives, such as bis(heterocyclic) azines, have been studied using high-resolution X-ray diffraction data, which provides insights into the reactivity and interaction potential of these molecules .
Chemical Reactions Analysis
Pyrazine derivatives exhibit varied reactivity depending on their substitution patterns. For example, the reactivity of bipyrazine rings can involve allylic substitution and rearrangement mechanisms . The ability of 2-aminopyrazine derivatives to form intermolecular hydrogen bonds with carboxylic acids has been correlated with the electrostatic charge on their hydrogen-bond acceptor sites . These findings suggest that 2-propylpyrazine could also participate in similar chemical reactions, depending on its functional groups and electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are closely related to their molecular structures. For instance, the fluorescent properties of pyrazine-based dyes are influenced by the nature of the substituents attached to the pyrazine ring, with different substituents leading to shifts in the absorption and emission spectra . The solid-phase microextraction (SPME) technique has been used to analyze the presence of alkylpyrazines in various matrices, demonstrating their volatility and potential for detection at low concentrations . These properties are essential for the application of pyrazines in flavor and fragrance industries, as well as in analytical chemistry.
科学的研究の応用
Degradation of Chlorotriazine Pesticides
- Environmental Science Application : 2-Propylpyrazine plays a crucial role in the degradation of chlorotriazine herbicides, such as atrazine, which are potential drinking water contaminants. The study by Lutze et al. (2015) discusses the high reactivity of these herbicides towards sulfate radicals, and the significant role of the ethyl or isopropyl group, as in the case of 2-Propylpyrazine, in this process (Lutze et al., 2015).
Synthesis and Antimicrobial Activities
- Medicinal Chemistry : Riyadh (2011) reports the synthesis of novel N-arylpyrazole-containing enaminones using 2-Propylpyrazine as a key intermediate. These compounds show potential antitumor and antimicrobial activities, highlighting the utility of 2-Propylpyrazine in developing therapeutic agents (Riyadh, 2011).
Antimicrobial Activity of Synthesized Compounds
- Pharmaceutical Research : Behbehani et al. (2011) utilized 2-Propylpyrazine derivatives for the synthesis of a variety of heterocyclic substances. These compounds demonstrated promising antimicrobial activities against various bacterial strains, showcasing the potential of 2-Propylpyrazine in antibiotic research (Behbehani et al., 2011).
Synthesis and Application in Drug Discovery
- Drug Development : In drug discovery, 2-Propylpyrazine derivatives are frequently used as intermediates. Havel et al. (2018) discuss the synthesis of 3,4-substituted-5-aminopyrazoles, which are key intermediates in various medicinal chemistry projects. This highlights the importance of 2-Propylpyrazine in the synthesis of complex molecules for pharmaceutical applications (Havel et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-Propylpyrazine is a chemical compound that is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nose, which are responsible for detecting and identifying different smells .
Mode of Action
When inhaled or ingested, 2-Propylpyrazine interacts with these olfactory receptors, triggering a signal that is sent to the brain. This signal is interpreted as a specific smell, in this case, a soft nutty aroma . The resulting change is the perception of this aroma, which can enhance the flavor profile of various foods and beverages .
Biochemical Pathways
The downstream effects of this process include the perception of smell and, in the case of 2-Propylpyrazine, the perception of a specific nutty aroma .
Result of Action
The primary result of 2-Propylpyrazine’s action is the perception of a soft nutty aroma. This can enhance the flavor profile of various foods and beverages, making them more appealing to consumers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propylpyrazine. For example, the presence of other flavors and aromas can interact with 2-Propylpyrazine, potentially altering its perceived aroma. Additionally, factors such as temperature and pH could affect the stability of 2-Propylpyrazine, potentially impacting its efficacy as a flavoring agent .
特性
IUPAC Name |
2-propylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-7-6-8-4-5-9-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLLTFRHLPVCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066316 | |
| Record name | Propylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a green vegetable odour | |
| Record name | 2-Propylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
65.00 °C. @ 12.00 mm Hg | |
| Record name | Propylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 2-Propylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.966-0.970 | |
| Record name | 2-Propylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/727/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Propylpyrazine | |
CAS RN |
18138-03-9 | |
| Record name | Propylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18138-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VZ3AQA6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-propylpyrazine 1-oxide reacts with acetic anhydride?
A1: Unlike other reactions described in the paper [], treating 2-propylpyrazine 1-oxide with acetic anhydride does not result in chlorination or acetoxylation of the pyrazine ring. While the paper does not elaborate on the specific outcome of this reaction, it suggests a unique reactivity pattern for 2-propylpyrazine 1-oxide compared to other studied pyrazine derivatives. Further research would be needed to fully elucidate the product and mechanism of this reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)







![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)
